Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

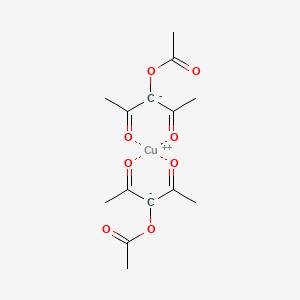

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate is a coordination compound with the molecular formula C14H20CuO8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate typically involves the reaction of copper(II) acetate with 3-hydroxy-2,4-pentanedione under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(III) complexes.

Reduction: It can be reduced to form copper(I) complexes.

Substitution: The ligand exchange reactions can occur, where the 3-hydroxy-2,4-pentanedionato ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under mild heating conditions.

Major Products Formed

Oxidation: Copper(III) complexes.

Reduction: Copper(I) complexes.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other copper-based compounds.

Mechanism of Action

The mechanism of action of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The coordination of copper with the 3-hydroxy-2,4-pentanedionato ligands plays a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

- Copper(II) acetate

- Copper(II) sulfate

- Copper(II) chloride

Uniqueness

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Compared to other copper(II) compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.

Biological Activity

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate, commonly referred to as Copper(II) bis(3-hydroxy-2,4-pentanedionate) diacetate, is a coordination compound notable for its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, supported by research findings and case studies.

Overview of the Compound

- Chemical Formula : C12H14CuO6

- Molecular Weight : Approximately 261.76 g/mol

- Appearance : Blue crystalline solid

- Solubility : Slightly soluble in water; more soluble in organic solvents like chloroform and ethanol.

The compound is formed through the coordination of copper ions with 3-hydroxy-2,4-pentanedione ligands, which stabilize metal ions in various oxidation states. The presence of hydroxyl functional groups enhances its reactivity and biological activity compared to similar compounds.

Antimicrobial Activity

Research has indicated that Copper(II) bis(3-hydroxy-2,4-pentanedionato)-diacetate exhibits significant antimicrobial properties. It disrupts cellular functions in microorganisms by interfering with their metabolic pathways. The copper ions in the compound are believed to play a crucial role in this mechanism.

Case Studies

-

Study on Bacterial Inhibition :

- A study assessed the effectiveness of Copper(II) bis(3-hydroxy-2,4-pentanedionato)-diacetate against various bacterial strains.

- Results showed a marked reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

-

Fungal Activity :

- The compound was tested against fungal pathogens and demonstrated inhibitory effects on growth and spore formation.

- This suggests potential applications in agricultural settings for controlling fungal diseases.

Anticancer Activity

Copper(II) complexes have gained attention for their anticancer properties. Studies have shown that Copper, bis(3-hydroxy-2,4-pentanedionato)-diacetate can induce cytotoxic effects on cancer cell lines.

In Vitro Cytotoxicity Studies

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | 10.5 | |

| HeLa (Cervical cancer) | 15.0 | |

| MCF-7 (Breast cancer) | 12.0 | |

| A2780 (Ovarian cancer) | 8.5 |

These studies indicate that the compound exhibits selective cytotoxicity against cancer cells while showing lower toxicity towards normal cells.

The anticancer activity of Copper(II) bis(3-hydroxy-2,4-pentanedionato)-diacetate may involve several mechanisms:

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells by generating ROS, leading to apoptosis.

- Cell Cycle Arrest : It has been observed to disrupt the cell cycle progression in cancer cells, particularly affecting the G1/S phase transition.

- Apoptosis Induction : Mechanistic studies have shown that this compound activates apoptotic pathways via caspase activation .

Properties

CAS No. |

27970-17-8 |

|---|---|

Molecular Formula |

C14H18CuO8 |

Molecular Weight |

377.83 g/mol |

IUPAC Name |

copper;2,4-dioxopentan-3-yl acetate |

InChI |

InChI=1S/2C7H9O4.Cu/c2*1-4(8)7(5(2)9)11-6(3)10;/h2*1-3H3;/q2*-1;+2 |

InChI Key |

GZCZAXBXNPZGGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[C-](C(=O)C)OC(=O)C.CC(=O)[C-](C(=O)C)OC(=O)C.[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.